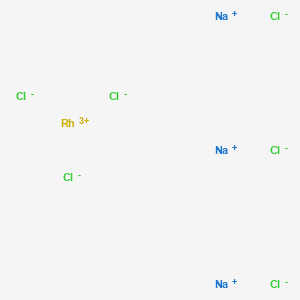
Rhodate(3-), hexachloro-, trisodium, (OC-6-11)-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of hexachlororhodate(III) compounds involves reactions between rhodium(III) chloride and various agents. For instance, tris(guanidinium) hexachlororhodate(III) monohydrate is obtained by reacting rhodium(III) chloride with guanidine hydrochloride in hydrochloric acid solution, showcasing a method of forming hexachlororhodate(III) salts through direct reaction with chloride sources (Frank & Reiss, 1996).
Molecular Structure Analysis
The molecular structure of trisodium hexachlororhodate(III) has been characterized using laboratory X-ray powder diffraction. It is isostructural with Na3CrCl6, exhibiting a triclinic space group, which underpins the geometric arrangement of the rhodium center surrounded by six chloride ions in an octahedral configuration. This arrangement is crucial for understanding the reactivity and bonding properties of the compound (Etter, 2018).
Chemical Reactions and Properties
The compound's chemical reactivity includes the ability to undergo transformations under specific conditions. For example, rhodium(III)-catalyzed reactions enable direct functionalization of C-H bonds under oxidative conditions, leading to C-C, C-N, and C-O bond formation. This demonstrates the catalytic capabilities of rhodium compounds in facilitating complex chemical transformations (Song, Wang, & Li, 2012).
Physical Properties Analysis
The physical properties of hexachlororhodate(III) compounds are closely tied to their crystalline structure. The triclinic space group of trisodium hexachlororhodate(III) contributes to its distinct physical characteristics, such as stability and solubility in various solvents. These properties are essential for its application in material science and catalysis.
Chemical Properties Analysis
Hexachlororhodate(III) compounds exhibit a range of chemical properties, including oxidation states, coordination geometry, and reactivity towards organic and inorganic ligands. The hexachloro coordination environment around rhodium(III) is pivotal for its chemical behavior, influencing its role as a catalyst and its interaction with other chemical species.
Wissenschaftliche Forschungsanwendungen
Rhodium Complexes in Catalysis
Rhodium is extensively used in catalysis, both in laboratory reactions and industrial processes. Research continues to explore new preformed rhodium catalysts that are efficient and selective, aiming for advancements in sustainable chemistry. Rhodium complexes, including Rh(I) complexes, have shown significant potential in catalytic processes, such as hydroformylation of olefins, indicating ongoing interest in rhodium-based catalysis for enhancing reaction yield and regioselectivity (S. Medici, M. Peana, Alessio Pelucelli, M. Zoroddu, 2021).
Separation of Rhodium from Solutions
The separation of rhodium (III) from chloride solutions is crucial in the recovery and purification of rhodium, given its complex aqueous chemistry. Techniques such as solvent extraction have been explored, with specific conditions allowing for selective extraction over other metals like iridium (IV), showcasing the development of more efficient solvent extraction systems for rhodium (M. Le, Man-Seung Lee, G. Senanayake, 2018).
Environmental and Biological Applications
Rhodium and its compounds, while primarily studied for catalytic and separation applications, also have implications in environmental and biological contexts. Research into the environmental mobility, bioavailability, and potential health risks associated with platinum group elements (PGE), including rhodium, highlights the need to monitor and understand the environmental impacts of these metals (C. Wiseman, F. Zereini, 2009).
Safety And Hazards
Rhodate(3-), hexachloro-, trisodium, (OC-6-11)- is used as a laboratory chemical and is not recommended for food, drug, pesticide or biocidal product use . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is advised . It’s also advised to avoid dust formation and to not allow the material to contaminate the ground water system .
Eigenschaften
IUPAC Name |
trisodium;rhodium(3+);hexachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6ClH.3Na.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEXHLGYVJSKTN-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Na+].[Na+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl6Na3Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933713 | |
| Record name | Rhodium(3+) sodium chloride (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodate(3-), hexachloro-, trisodium, (OC-6-11)- | |
CAS RN |
14972-70-4 | |
| Record name | Rhodate(3-), hexachloro-, sodium (1:3), (OC-6-11)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014972704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodate(3-), hexachloro-, sodium (1:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rhodium(3+) sodium chloride (1/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trisodium hexachlororhodate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



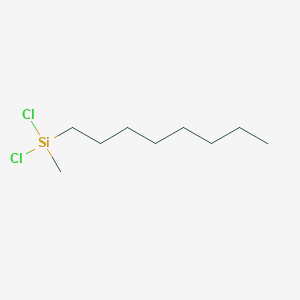


![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
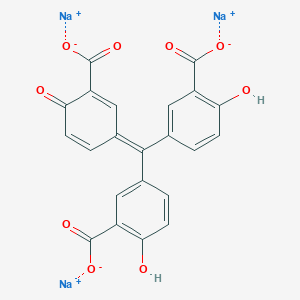
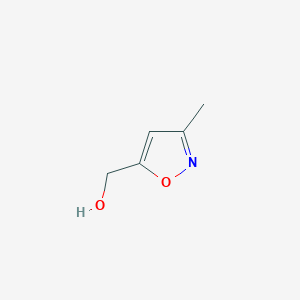
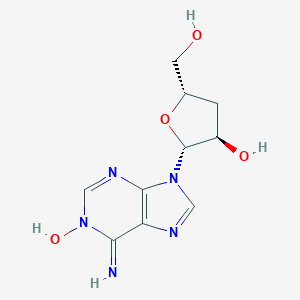

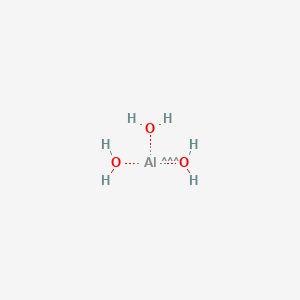




![5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one](/img/structure/B82140.png)